4-(dimethylsulfamoyl)-N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]benzamide is a useful research compound. Its molecular formula is C15H21N5O5S2 and its molecular weight is 415.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Electrophysiological Activity
Research into N-substituted imidazolylbenzamides, which share structural similarities with the compound of interest, has shown that these compounds exhibit potent cardiac electrophysiological activity. Such compounds, including various N-substituted benzamides and benzene-sulfonamides, have been synthesized and evaluated for their potency in vitro, demonstrating comparable activity to known class III agents like sematilide. This suggests their potential utility in developing new treatments for arrhythmias and other cardiac conditions (Morgan et al., 1990).
Antimicrobial and Antiproliferative Agents
The development of N-ethyl-N-methylbenzenesulfonamide derivatives has revealed their effectiveness as antimicrobial and antiproliferative agents. These derivatives, featuring various biologically active moieties such as thiazoles and imidazo[2,1-b]thiazoles, have shown significant cytotoxic activity against human cell lines, highlighting their potential in cancer therapy and antimicrobial applications (Abd El-Gilil, 2019).
Coordination Chemistry and Nickel Complexes
The synthesis and study of nickel complexes involving sulfonamide ligands have provided insights into their coordination chemistry. These complexes, derived from reactions involving sulfonamido-benzene and pyridinecarboxaldehyde derivatives, exhibit unique structural characteristics and potential for application in materials science and catalysis (Bermejo et al., 2000).
Cytotoxicity and Anticancer Activity
Research on 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines has revealed their potent cytotoxicity against various cancer cell lines. These compounds, through structural modifications, have shown significant potential as anticancer agents, opening avenues for the development of new therapeutic options (Balewski et al., 2020).
Antimicrobial Activity of Sulfonamide-Amide Derivatives
The synthesis of bifunctional sulfonamide-amide derivatives has demonstrated significant in vitro antibacterial and antifungal activities. These findings suggest their potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Abbavaram & Reddyvari, 2013).
Mechanism of Action
The compound also contains a sulfonamide group, which is known to have a wide range of biological activities. Sulfonamides are often used in the synthesis of drugs, including antibiotics, antidiabetic, and diuretic drugs .
The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on its specific chemical structure and the biological system in which it is used. Factors such as its solubility, stability, and the presence of functional groups can influence these properties .
The compound’s action can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that can interact with the compound .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O5S2/c1-19(2)27(24,25)13-6-4-12(5-7-13)15(21)16-8-9-18-26(22,23)14-10-20(3)11-17-14/h4-7,10-11,18H,8-9H2,1-3H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOOJYYUIPSLSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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